3-[5-Methoxy-4-oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,5-dien-1-yl]prop-2-enoic acid
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Overview
Description
3-[5-Methoxy-4-oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,5-dien-1-yl]prop-2-enoic acid is a complex organic compound with a unique structure that includes a methoxy group, a phenylhydrazinylidene moiety, and a cyclohexa-1,5-dien-1-yl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Methoxy-4-oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,5-dien-1-yl]prop-2-enoic acid typically involves multiple steps. One common method starts with the preparation of the cyclohexa-1,5-dien-1-yl ring, followed by the introduction of the methoxy group and the phenylhydrazinylidene moiety. The final step involves the formation of the prop-2-enoic acid group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient and consistent production of the compound while minimizing waste and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-[5-Methoxy-4-oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,5-dien-1-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The methoxy group and the phenylhydrazinylidene moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce various alcohols or amines.
Scientific Research Applications
3-[5-Methoxy-4-oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,5-dien-1-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[5-Methoxy-4-oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,5-dien-1-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene moiety is believed to play a key role in its biological activity by interacting with enzymes and receptors in the body. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate various signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indole derivatives have a similar aromatic structure and are studied for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
What sets 3-[5-Methoxy-4-oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,5-dien-1-yl]prop-2-enoic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
25538-86-7 |
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Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
3-(4-hydroxy-3-methoxy-5-phenyldiazenylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H14N2O4/c1-22-14-10-11(7-8-15(19)20)9-13(16(14)21)18-17-12-5-3-2-4-6-12/h2-10,21H,1H3,(H,19,20) |
InChI Key |
UXUZPSXSWDHJCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)N=NC2=CC=CC=C2)C=CC(=O)O |
Origin of Product |
United States |
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